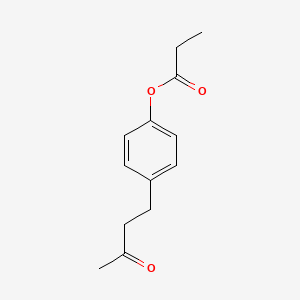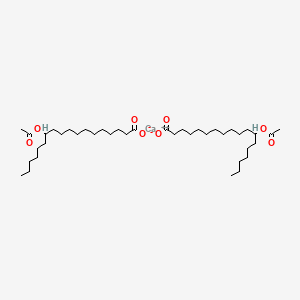
Calcium 12-(acetoxy)octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium 12-(acetoxy)octadecanoate, also known as calcium 12-(acetyloxy)octadecanoate, is a chemical compound with the molecular formula C40H74CaO8. It is a calcium salt of 12-(acetoxy)octadecanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium 12-(acetoxy)octadecanoate can be synthesized through the reaction of 12-(acetoxy)octadecanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving the acid in an organic solvent such as ethanol or methanol, followed by the addition of the calcium compound. The mixture is then heated under reflux conditions to facilitate the reaction. The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically obtained through filtration, drying, and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium 12-(acetoxy)octadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group in the compound can be hydrolyzed to produce 12-hydroxyoctadecanoic acid and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base solutions at elevated temperatures.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Hydrolysis: 12-hydroxyoctadecanoic acid and acetic acid.
Oxidation: Various oxidized derivatives of the original compound.
Substitution: New compounds with different functional groups replacing the acetoxy group.
Applications De Recherche Scientifique
Calcium 12-(acetoxy)octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Studied for its potential effects on cellular processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of calcium 12-(acetoxy)octadecanoate involves its interaction with cellular membranes and proteins. The compound can modulate the activity of enzymes and receptors by binding to specific sites, thereby influencing various biochemical pathways. The calcium ion plays a crucial role in signal transduction processes, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium stearate: A calcium salt of stearic acid, commonly used as a lubricant and stabilizer.
Calcium palmitate: A calcium salt of palmitic acid, used in food and pharmaceutical industries.
Calcium oleate: A calcium salt of oleic acid, used in the production of soaps and detergents.
Uniqueness
Calcium 12-(acetoxy)octadecanoate is unique due to the presence of the acetoxy group, which imparts distinct chemical and physical properties. This functional group allows the compound to participate in specific reactions and interactions that are not observed with other similar calcium salts.
Propriétés
Numéro CAS |
68171-61-9 |
|---|---|
Formule moléculaire |
C40H74CaO8 |
Poids moléculaire |
723.1 g/mol |
Nom IUPAC |
calcium;12-acetyloxyoctadecanoate |
InChI |
InChI=1S/2C20H38O4.Ca/c2*1-3-4-5-12-15-19(24-18(2)21)16-13-10-8-6-7-9-11-14-17-20(22)23;/h2*19H,3-17H2,1-2H3,(H,22,23);/q;;+2/p-2 |
Clé InChI |
OELKSGXMBPJHFW-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCC(CCCCCCCCCCC(=O)[O-])OC(=O)C.CCCCCCC(CCCCCCCCCCC(=O)[O-])OC(=O)C.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)

![Cyclopenta[b]thiopyran](/img/structure/B13783471.png)

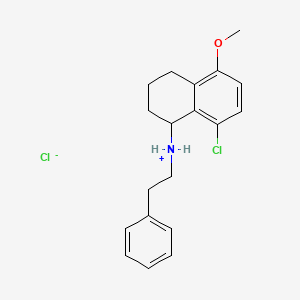

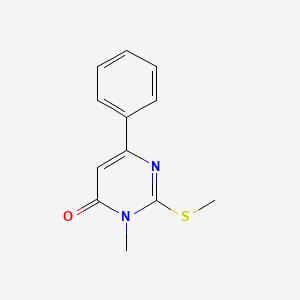

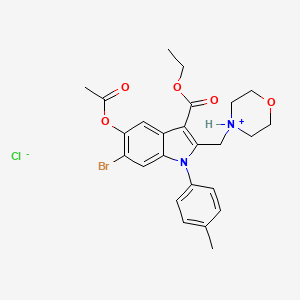

![4,4'-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one]](/img/structure/B13783520.png)
![Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13783523.png)
